1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a bicyclic structure with a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the thiophene ring. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic structure.
Friedel-Crafts acylation: to introduce the ethanone group.
Cross-coupling reactions: to attach the thiophene ring.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Green chemistry principles: to reduce waste and use safer solvents.
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Hydrogenation of the thiophene ring.
Substitution: Halogenation or nitration of the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, palladium on carbon.
Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Sulfoxides and sulfones: from oxidation.
Hydrogenated thiophene derivatives: from reduction.
Halogenated or nitrated thiophene derivatives: from substitution.
Scientific Research Applications
1-{8-azabicyclo[32
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may:
Bind to receptors: Modulating their activity.
Inhibit enzymes: Blocking specific biochemical pathways.
Interact with DNA/RNA: Affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(9-12-5-2-8-16-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKXBWUIHYRJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.